
Picolinamide, N-(p-(1-adamantyl)phenyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Picolinamide, N-(p-(1-adamantyl)phenyl)-, hydrochloride: is a chemical compound known for its unique structure and potential applications in various fields. The compound features an adamantyl group, which is a bulky, rigid structure derived from adamantane, attached to a phenyl ring, which is further connected to a picolinamide moiety. This combination of structural elements imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Picolinamide, N-(p-(1-adamantyl)phenyl)-, hydrochloride typically involves the adamantylation of picolinamide derivatives. One common method includes the reaction of 1-adamantyl nitrate with picolinamide in the presence of sulfuric acid. This reaction generates a carbocation intermediate from the adamantyl nitrate, which then reacts with the nitrogen-containing nucleophile in picolinamide to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts such as aluminum triflate under microwave irradiation can further improve the efficiency of the synthesis .
化学反应分析
Types of Reactions: Picolinamide, N-(p-(1-adamantyl)phenyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the adamantyl or phenyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantyl ketones, while reduction can produce adamantyl alcohols .
科学研究应用
Chemistry: In chemistry, Picolinamide, N-(p-(1-adamantyl)phenyl)-, hydrochloride is used as a precursor for the synthesis of various functionalized adamantane derivatives.
Biology: The compound’s structural features make it a candidate for studying biological interactions, particularly those involving hydrophobic and steric effects. It has been investigated for its potential as a molecular probe in biochemical assays and as a building block for designing bioactive molecules .
Medicine: In medicine, derivatives of this compound have shown promise as antiviral agents. The adamantyl group is known for its antiviral activity, and incorporating it into picolinamide derivatives can enhance the compound’s efficacy against certain viral infections .
Industry: Industrially, the compound is used in the development of advanced materials, including polymers and nanomaterials. Its rigid structure and chemical stability make it suitable for applications requiring durable and high-performance materials .
作用机制
The mechanism of action of Picolinamide, N-(p-(1-adamantyl)phenyl)-, hydrochloride involves its interaction with specific molecular targets. The adamantyl group can interact with hydrophobic pockets in proteins, while the picolinamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to inhibit viral replication is attributed to its interference with viral enzymes and the disruption of viral assembly processes .
相似化合物的比较
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
- 1-adamantyl derivatives of picolinamide
Comparison: Compared to these similar compounds, Picolinamide, N-(p-(1-adamantyl)phenyl)-, hydrochloride stands out due to its unique combination of an adamantyl group with a picolinamide moiety. This structural arrangement imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns. Additionally, the presence of the phenyl ring provides opportunities for further functionalization, making it a versatile compound for various applications .
属性
CAS 编号 |
61876-33-3 |
|---|---|
分子式 |
C22H25ClN2O |
分子量 |
368.9 g/mol |
IUPAC 名称 |
N-[4-(1-adamantyl)phenyl]pyridine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H24N2O.ClH/c25-21(20-3-1-2-8-23-20)24-19-6-4-18(5-7-19)22-12-15-9-16(13-22)11-17(10-15)14-22;/h1-8,15-17H,9-14H2,(H,24,25);1H |
InChI 键 |
VKPRKCGDSCIPPF-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)NC(=O)C5=CC=CC=N5.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


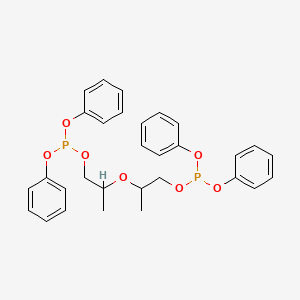
![2-[(4-Methoxyphenyl)amino]-2-phenylcyclohexanone](/img/structure/B14156234.png)
![Bicyclo[2.2.0]hexane](/img/structure/B14156240.png)
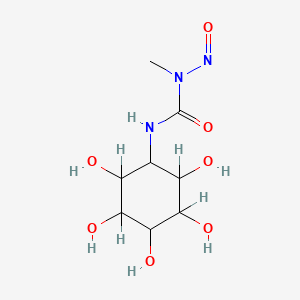
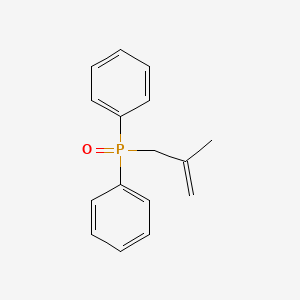
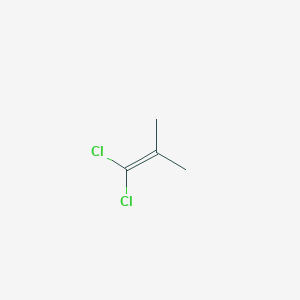
![N-[1-[3-(benzenesulfonamido)quinoxalin-2-yl]pyridin-1-ium-3-yl]-4-methoxybenzenecarboximidate](/img/structure/B14156261.png)
![3-(furan-2-yl)-6-(2-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14156263.png)
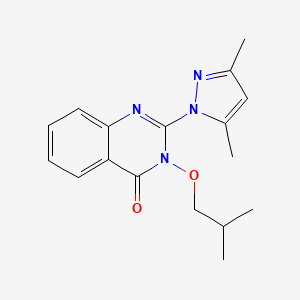
![Benzene, 1-(4-butylcyclohexyl)-4-[(4-methylphenyl)ethynyl]-](/img/structure/B14156289.png)
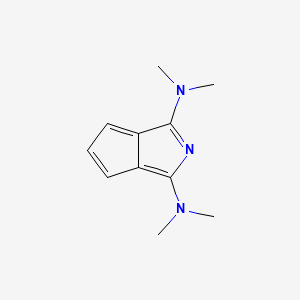
![11-(2-hydroxy-4-methylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14156306.png)
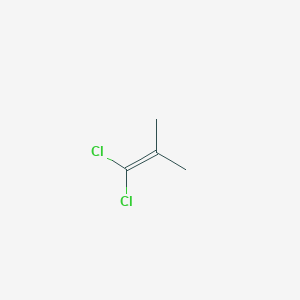
![3-(4-methylbenzyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14156313.png)
